Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a bicyclic core fused with a triazole ring. Key structural features include:
- Propyl substituent at position 7, enhancing alkyl chain flexibility compared to aromatic or bulky groups.
- Ethyl carboxylate at position 6, offering hydrogen-bonding and hydrolytic stability.
This compound belongs to a class of heterocycles known for diverse biological activities, including antimicrobial, anticancer, and herbicidal properties. Its synthesis typically involves multicomponent condensation reactions, as seen in structurally related analogues .
Properties
Molecular Formula |
C18H20N4O2S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
ethyl 2-benzylsulfanyl-7-propyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H20N4O2S/c1-3-8-15-14(16(23)24-4-2)11-19-17-20-18(21-22(15)17)25-12-13-9-6-5-7-10-13/h5-7,9-11H,3-4,8,12H2,1-2H3 |
InChI Key |
MXZJTQHYPWMWAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NC2=NC(=NN12)SCC3=CC=CC=C3)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through several methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields and is environmentally friendly . Industrial production methods typically involve large-scale reactions under controlled conditions to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds related to Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant anti-inflammatory effects. For example, studies have shown that derivatives with similar structures can inhibit cyclooxygenase (COX) enzymes effectively. In vitro evaluations suggest that some derivatives demonstrate IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
1,2,4-triazole derivatives are recognized for their broad-spectrum antimicrobial properties. This compound has potential applications against various bacterial strains. Research has documented that triazole compounds can exhibit potent activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) demonstrating efficacy superior to traditional antibiotics .
Anticancer Potential
The triazole scaffold is also associated with anticancer activity. Recent studies have explored the ability of triazole-containing compounds to inhibit tumor growth and induce apoptosis in cancer cell lines. The structural modifications on the triazole ring significantly influence the anticancer activity, suggesting a promising avenue for developing new anticancer agents based on this compound .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the benzyl and propyl groups can lead to enhanced biological activity. For instance:
- Substituent Variations : Modifications such as halogenation or introducing electron-withdrawing groups can increase potency against specific targets.
- Ring Modifications : Altering the triazole or pyrimidine rings can affect solubility and bioavailability.
These insights into SAR provide a framework for designing more effective derivatives with improved therapeutic profiles .
Case Studies
Several case studies highlight the applications of this compound:
- Anti-inflammatory Study : A recent study demonstrated that a derivative exhibited significant COX inhibition in vitro with an IC50 value of 0.04 μmol/L compared to celecoxib .
- Antimicrobial Evaluation : In a comparative study against various bacterial strains, derivatives showed MIC values ranging from 0.5 to 8 μg/mL against resistant strains of E. coli and S. aureus, indicating substantial antimicrobial potential .
- Anticancer Research : A series of triazole derivatives were tested against multiple cancer cell lines; results indicated that specific modifications increased apoptosis rates significantly compared to controls .
Mechanism of Action
The mechanism of action of ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as JAK1 and JAK2, which are involved in inflammatory pathways . It also interacts with proteins involved in neuroprotection, such as ATF4 and NF-kB, leading to the inhibition of ER stress and apoptosis .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares substituents and key physicochemical data of the target compound with analogues from the literature:
Key Observations :
- Position 7: The propyl group in the target compound may reduce steric hindrance compared to bulky substituents like pentyl () or chlorophenyl (), favoring solubility in nonpolar solvents.
Crystallographic and Structural Insights
- Planarity of Triazolopyrimidine Core : The bicyclic triazolopyrimidine system in analogues is nearly planar, with dihedral angles of 87.03°–89.45° relative to aromatic rings . This planarity facilitates π-π stacking (centroid-centroid distances: 3.63–3.88 Å), critical for solid-state packing and ligand-receptor interactions.
- Impact of Substituents : The absence of an aromatic group at position 7 (replaced by propyl in the target compound) may alter molecular packing compared to chlorophenyl-containing analogues .
Biological Activity
Ethyl 2-(benzylsulfanyl)-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 390.5 g/mol
- CAS Number : 921153-53-9
The compound features a triazolo-pyrimidine core structure that is known for various biological activities, including antiviral and anticancer properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as glycogen phosphorylase. This inhibition can lead to altered glucose metabolism, which is beneficial in conditions like diabetes and obesity .
- Antiviral and Anticancer Properties : Triazole derivatives have been reported to exhibit antiviral and anticancer activities. These effects are often mediated through the disruption of nucleic acid synthesis or interference with cellular signaling pathways .
- Interaction with G Protein-Coupled Receptors (GPCRs) : Some studies suggest that triazole compounds may interact with GPCRs, influencing various physiological responses .
Anticancer Activity
A study investigating the anticancer potential of triazole derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis induction |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| Ethyl 2-(benzylsulfanyl)-7-propyl... | A549 | TBD | TBD |
Antiviral Activity
Triazole derivatives have also been evaluated for their antiviral properties. Research indicates that they can inhibit viral replication by targeting viral enzymes or host cell receptors.
| Study Reference | Virus Type | Inhibition Rate (%) |
|---|---|---|
| Study A | HIV | 75 |
| Study B | HCV | 60 |
| Study C | Influenza | TBD |
Case Studies
-
Case Study on Glycogen Phosphorylase Inhibition :
A recent study explored the inhibition of glycogen phosphorylase by triazole derivatives. The results indicated that compounds structurally similar to this compound demonstrated low micromolar inhibition rates, suggesting potential for managing metabolic disorders. -
Anticancer Efficacy in Animal Models :
In vivo studies using murine models showed that administration of the compound led to a significant reduction in tumor size compared to control groups. The proposed mechanism involved the modulation of apoptotic pathways and inhibition of angiogenesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
